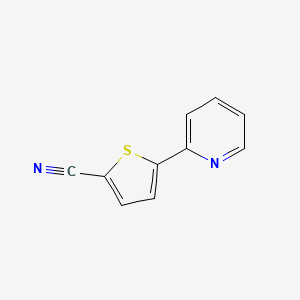

5-(Pyridin-2-yl)thiophene-2-carbonitrile

Beschreibung

BenchChem offers high-quality 5-(Pyridin-2-yl)thiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-2-yl)thiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-pyridin-2-ylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSZPAKKPMVLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbonitrile from pyridine precursors

Executive Summary

This technical guide details the synthesis of 5-(pyridin-2-yl)thiophene-2-carbonitrile , a critical biaryl scaffold used in organic optoelectronics (OLEDs, organic photovoltaics) and medicinal chemistry (kinase inhibitors).

The synthesis of 2-substituted pyridine derivatives via cross-coupling is historically challenging due to the instability of 2-pyridyl boronates (rapid protodeboronation) and the tendency of the pyridine nitrogen to poison palladium catalysts. This guide prioritizes a Suzuki-Miyaura cross-coupling strategy that circumvents these issues by selecting the optimal electrophile/nucleophile polarity, ensuring high yields and reproducibility.

Retrosynthetic Analysis

To maximize efficiency and stability, the biaryl bond is disconnected between the C2 position of the pyridine ring and the C5 position of the thiophene ring.

Strategic Logic:

-

Avoid 2-Pyridylboronic Acids: 2-Pyridylboronic acids and esters are notoriously unstable and prone to protodeboronation. Therefore, the pyridine ring is selected as the electrophile (halide).

-

Thiophene Stability: Thiophene-2-boronic acid derivatives are significantly more stable. The nitrile group at the 5-position is electron-withdrawing, which can slow transmetallation, but modern ligand systems (e.g., dppf, XPhos) overcome this.

-

Functional Group Tolerance: The nitrile group is sensitive to strong reductions or harsh hydrolysis; mild basic conditions of Suzuki coupling are preferred over organolithium routes.

Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the boronic acid intermediate.

Primary Protocol: Suzuki-Miyaura Cross-Coupling

This route is the industry standard for scalability and green chemistry compliance, avoiding the toxicity of organotin reagents found in Stille couplings.

Reaction Scheme

Reagents:

-

Electrophile: 2-Bromopyridine (1.0 equiv)

-

Nucleophile: 5-Cyanothiophene-2-boronic acid pinacol ester (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Mechanistic Insight

The choice of Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) is deliberate. The bidentate dppf ligand has a large bite angle, which facilitates the reductive elimination step—often the rate-determining step in sterically demanding or electron-rich biaryl couplings. Furthermore, it is robust against the coordinating ability of the pyridine nitrogen, preventing catalyst deactivation.

Figure 2: Simplified catalytic cycle highlighting the critical oxidative addition of the pyridine halide.

Detailed Experimental Procedure

Step 1: Preparation of the Reaction Vessel

-

Equip a 100 mL round-bottom flask (or Schlenk tube) with a magnetic stir bar and a reflux condenser.

-

Flame-dry the glassware under vacuum and backfill with Argon (or Nitrogen) three times to ensure an inert environment.[2]

Step 2: Reagent Loading

-

Add 2-Bromopyridine (158 mg, 1.0 mmol).

-

Add 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile (258 mg, 1.1 mmol).

-

Add Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol).

-

Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

Step 3: Solvent Addition and Degassing

-

Add a mixture of 1,4-Dioxane (12 mL) and Deionized Water (3 mL).

-

Critical Step: Degas the mixture by bubbling Argon directly into the solvent for 15 minutes. Oxygen is the primary cause of homocoupling side reactions and catalyst death.

Step 4: Reaction

-

Heat the mixture to 90–100 °C in an oil bath.

-

Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or LC-MS.

-

Reaction typically reaches completion within 4 to 12 hours .

Step 5: Work-up

-

Cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

-

Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate.

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Purify the crude residue via flash column chromatography on silica gel.[3]

-

Gradient: 0% to 30% Ethyl Acetate in Hexanes.

-

Isolate the product as a light yellow/off-white solid.

Alternative Route: Stille Coupling

If the boronic ester is unavailable or the Suzuki reaction stalls due to specific substrate electronics, the Stille coupling is a robust alternative. It is particularly effective for heteroaryl-heteroaryl bonds but requires strict safety protocols due to organotin toxicity.

Reaction:

-

Reagents: 2-Bromopyridine + 5-(Tributylstannyl)thiophene-2-carbonitrile.

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Conditions: Reflux (110 °C) for 12-24 hours.

Note: The tin byproduct (Bu₃SnBr) is difficult to remove. A wash with aqueous KF solution during work-up is recommended to precipitate the tin as insoluble Bu₃SnF.

Characterization Data (Expected)

| Technique | Expected Signal / Data | Interpretation |

| Appearance | Light yellow solid | Conjugated biaryl system |

| ¹H NMR (CDCl₃) | δ 8.6 (d, 1H, Py-H6), 7.7-7.8 (m, 2H, Py), 7.6 (d, 1H, Th-H), 7.2 (m, 1H, Py), 7.5 (d, 1H, Th-H) | Characteristic pyridine and thiophene splitting patterns.[3] |

| IR Spectroscopy | ~2220 cm⁻¹ | Sharp, strong peak indicating C≡N nitrile stretch. |

| HR-MS (ESI) | [M+H]⁺ = 187.03 | Consistent with Formula C₁₀H₆N₂S. |

Safety & Handling

-

Palladium Catalysts: Pd(dppf)Cl₂ and Pd(PPh₃)₄ are potential sensitizers. Handle in a fume hood.

-

2-Bromopyridine: Irritant. Avoid contact with skin and eyes.

-

Solvents: 1,4-Dioxane is a suspected carcinogen and forms explosive peroxides. Test for peroxides before use and store properly.

-

Cyanides: While the nitrile group is covalently bonded in the starting material, avoid strong acids which could theoretically liberate HCN, although unlikely under these standard conditions.

Experimental Workflow Diagram

Figure 3: Step-by-step experimental workflow for the Suzuki coupling protocol.

References

-

BenchChem. A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications.[6] (General protocols for thiophene-nitrile cross-coupling).

-

ChemScene. Product Data: 5-(Pyridin-2-yl)thiophene-2-carbonitrile (CAS 1208081-57-5). (Confirmation of target structure and identifiers).

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. (Foundational mechanistic data for Pd-catalyzed cross-coupling).

-

National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Discussion of 2-pyridyl coupling challenges and solutions).

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Practical tips for catalyst and solvent selection).

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Crystal Structure Analysis of Pyridinylthiophene Derivatives: A Technical Guide

Part 1: Strategic Overview

Context: Pyridinylthiophene scaffolds are ubiquitous in high-performance organic semiconductors (due to

Part 2: Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for high-resolution X-ray diffraction (XRD) that accurately represent the bulk material's energetic minimum.

Synthesis Considerations for Crystallinity

Purity is paramount. Trace metal catalysts (Pd from Suzuki couplings) can act as nucleation sites for microcrystalline powders rather than single crystals.

-

Step 1: Crude synthesis via Suzuki-Miyaura coupling (typically 2-bromopyridine + thiophene-2-boronic acid).

-

Step 2: Purification via column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Step 3: Scavenger Resin Treatment: Use QuadraPure™ TU or similar thiourea scavengers to remove residual Pd to <5 ppm.

Crystallization Protocol

Pyridinylthiophenes are often flat, leading to rapid stacking (needles). To get blocks/prisms suitable for XRD, we must slow nucleation.

| Method | Solvent System | Mechanism | Suitability |

| Slow Evaporation | Ethanol/DCM (1:1) | Controlled supersaturation | High . Good for robust conformers. |

| Vapor Diffusion | THF (inner) / Pentane (outer) | Anti-solvent diffusion | Critical . Best for metastable polymorphs. |

| Liquid Layering | CHCl | Interface nucleation | Moderate . Use if diffusion fails. |

Expert Insight: Avoid pure benzene or toluene if possible; pi-pi stacking with the solvent can induce solvate formation, altering the native packing you intend to study.

Part 3: X-ray Diffraction (XRD) Data Collection

Objective: Collect redundant, high-resolution data while mitigating radiation damage.

Instrument Configuration

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream) is mandatory.

-

Reasoning: Thiophene rings often exhibit high thermal motion or static disorder at room temperature. Cooling freezes the ring in its dominant orientation.

-

Data Strategy

-

Resolution: Aim for 0.75 Å or better to resolve the C=C vs C-C bond lengths in the thiophene ring.

-

Redundancy: >4x. High redundancy is required to accurately model the electron density around the Sulfur atom, which is prone to absorption artifacts.

Part 4: Structure Solution & Refinement (The "Thiophene Flip")

Core Directive: The most common error in analyzing these structures is misinterpreting the orientation of the thiophene ring.

The "Thiophene Flip" Pathology

The thiophene ring is roughly symmetric in shape (C-S-C angle

Diagnosis:

-

Thermal Ellipsoids: Look for elongated ellipsoids on the thiophene

-carbons. -

Residual Density: Significant

-peaks (residual electron density) appearing near the sulfur position or the -

Bond Length Check: If the C-S bond refines to < 1.60 Å or > 1.80 Å, the assignment is likely wrong or disordered.

Refinement Protocol (SHELXL):

-

PART Command: Assign the major component (e.g., S1, C1-C4) to PART 1 and the minor (flipped) component to PART 2.

-

Occupancy: Refine the occupancy variable (e.g., 21.00 for free variable 2). The sum must equal 1.0.

-

Restraints: Apply SAME or SADI restraints to ensure the geometry of the minor component matches the major one. Use EADP if atoms are perfectly overlapping.

Part 5: Structural Analysis & Interpretation

Objective: Decode the intermolecular forces driving the assembly.

The S···N Conformational Lock

A defining feature of 2-(2-pyridinyl)thiophene derivatives is the potential for an intramolecular Chalcogen Bond (S···N interaction).

-

Mechanism: The interaction occurs between the lone pair of the Pyridine Nitrogen (Lewis Base) and the

-hole (region of positive electrostatic potential) on the Thiophene Sulfur (Lewis Acid). -

Geometric Criteria:

-

Distance

Å. -

Planarity: Torsion angle

(Syn-planar).

-

-

Significance: This "lock" rigidifies the molecule, improving

-conjugation (lowering bandgap in materials) and pre-organizing the ligand for binding (in drugs).

Packing Motifs

Summarize the packing using Graph Set notation where applicable.

| Interaction Type | Geometry | Role in Lattice |

| Centroid-Centroid < 3.8 Å | Charge transport pathway (materials). | |

| C-H···N (Weak H-bond) | Directional steering of the columns. | |

| S···S Contacts | Inter-chain electronic coupling.[1] |

Part 6: Visualization & Logic Pathways

Experimental Workflow Diagram

Caption: Step-by-step workflow from synthesis to structural validation, highlighting the critical refinement loop.

The S···N Interaction Logic

Caption: Mechanistic basis of the conformational lock formed by the intramolecular chalcogen bond.

Part 7: References

-

Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2020).[2][3] Intramolecular 1,5-S[2][3]···N σ-hole interaction in (E)-N′-(pyridin-4-ylmethylidene)thiophene-2-carbohydrazide.[3] Acta Crystallographica Section E. Link

-

Vogel, L., et al. (2020). Chalcogen Bonding in Synthesis, Catalysis and Design of Materials. Royal Society of Chemistry. Link

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

Comprehensive Technical Guide: Quantum Chemical Characterization of 5-(Pyridin-2-yl)thiophene-2-carbonitrile

Executive Summary

This technical guide establishes the standard operating procedure (SOP) for the quantum chemical investigation of 5-(Pyridin-2-yl)thiophene-2-carbonitrile (CAS: 1208081-57-5).[1][2] This molecule represents a classic Donor-

Such systems are critical in the development of Organic Light Emitting Diodes (OLEDs) , Non-Linear Optical (NLO) materials , and chemosensors .[1][2] This guide details the methodology for Density Functional Theory (DFT) calculations to predict reactivity, stability, and optoelectronic properties, providing a roadmap for experimental validation.[1][2]

Computational Methodology

To ensure high-fidelity results comparable with experimental data, the following computational framework is recommended. This protocol balances computational cost with accuracy, utilizing the B3LYP hybrid functional and the 6-311++G(d,p) split-valence triple-zeta basis set.[1][2]

Software & Theory Selection[1][2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in organic heterocyclic systems.[1][2]

-

Basis Set: 6-311++G(d,p) – Includes diffuse functions (++) essential for describing the lone pairs on Nitrogen and Sulfur, and polarization functions (d,p) for accurate bond angles.[1][2]

Solvation Model

Gas-phase calculations often fail to predict experimental spectra.[1][2]

Computational Workflow Diagram

Figure 1: Step-by-step computational workflow for validating the electronic structure of 5-(Pyridin-2-yl)thiophene-2-carbonitrile.

Structural Analysis & Geometry Optimization

The first step is establishing the ground state geometry.[1][2] The interplay between the thiophene and pyridine rings determines the extent of

Key Geometric Parameters

In the optimized structure, attention must be paid to the inter-ring torsion angle.[1][2]

-

Torsion Angle (

): Ideally -

Bond Length Alternation (BLA): The C-C bonds linking the rings should show partial double-bond character (

Å) rather than a pure single bond (

Optimization Protocol (Gaussian Input Example)

Electronic Properties & Reactivity[1][2]

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions predict the molecule's reactivity.[1][2]

-

HOMO Location: Expected to be localized over the Thiophene ring and the sulfur lone pairs (electron donor region).[1][2]

-

LUMO Location: Expected to shift towards the Cyano group and the Pyridine ring (electron acceptor region).[1][2]

-

Energy Gap (

):

Table 1: Global Reactivity Descriptors (Calculated via Koopmans' Theorem)

| Parameter | Formula | Physical Significance |

| Ionization Potential (I) | Energy required to remove an electron.[1][2] | |

| Electron Affinity (A) | Energy released when adding an electron.[1][2] | |

| Chemical Hardness ( | Resistance to charge transfer.[1][2] | |

| Electrophilicity Index ( | Propensity to accept electrons (crucial for nucleophilic attacks).[1][2] |

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies or synthesis.[1][2]

-

Red Regions (Negative Potential): Localized on the Cyano Nitrogen and Pyridine Nitrogen .[1][2] These are preferred sites for electrophilic attack or metal coordination (

, metal ions).[1][2] -

Blue Regions (Positive Potential): Localized on the hydrogen atoms of the rings.[1][2]

Spectroscopic Profiling

Vibrational Analysis (IR/Raman)

Frequency calculations confirm the structure is a true minimum (no imaginary frequencies) and generate the IR spectrum.[1][2]

-

Scaling Factor: B3LYP/6-311++G(d,p) frequencies typically require scaling by 0.967 to match experimental wavenumbers.[1][2]

-

Diagnostic Band: The C

N stretch is the most distinct marker, expected around 2200–2230 cm

UV-Vis Absorption (TD-DFT)

Time-Dependent DFT (TD-DFT) calculates vertical excitation energies.[1][2]

-

Primary Transition: HOMO

LUMO.[1][2] -

Character: Likely Intramolecular Charge Transfer (ICT) from Thiophene to Pyridine/CN.[1][2]

-

Wavelength (

): Expected in the range of 300–400 nm depending on solvent polarity.[1][2]

Charge Transfer & NBO Analysis[1][2]

Natural Bond Orbital (NBO) analysis quantifies the stabilization energy (

Hyperconjugation Pathway

The most significant interaction is the donation from the Sulfur lone pair (

Diagram: Donor-Acceptor Interaction Flow

Figure 2: Electronic delocalization pathway. The sulfur lone pair feeds the

References

-

Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.[1][2] [1][2]

-

Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][2] [1][2]

-

Lee, C., Yang, W., & Parr, R. G. (1988).[1][2] Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.[1][2]

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1][2] Electrostatic interaction of a solute with a continuum.[1][2] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects.[1][2] Chemical Physics, 55(1), 117-129.[1][2] [1][2]

-

ChemScene. (n.d.).[1][2] 5-(Pyridin-2-yl)thiophene-2-carbonitrile Product Page. Retrieved October 26, 2023.[1][2]

Sources

Technical Guide: Thermal Stability and Degradation Profile of Pyridinylthiophene Compounds

This technical guide provides a comprehensive analysis of the thermal stability and degradation profiles of pyridinylthiophene compounds. It is designed for researchers in medicinal chemistry and materials science, focusing on the bi-heteroaryl core commonly found in kinase inhibitors and organic semiconductors.

Executive Summary

Pyridinylthiophene derivatives—compounds featuring a covalent linkage between a pyridine and a thiophene ring—represent a privileged scaffold in drug discovery (e.g., p38 MAPK inhibitors) and optoelectronics. While the core biaryl linkage exhibits significant thermal robustness due to conjugative stabilization, the system possesses distinct vulnerabilities under oxidative and high-thermal stress.

This guide delineates the physicochemical stability of this scaffold, identifying the electron-rich thiophene sulfur and the electron-poor pyridine nitrogen as the primary loci for degradation. It provides actionable protocols for characterizing these pathways using TGA, DSC, and stress-testing methodologies.

Chemical Architecture & Electronic Stability

To understand degradation, one must first understand the ground-state stability. The pyridinylthiophene system functions as a Donor-Acceptor (D-A) dyad.

-

Thiophene (Donor): Electron-rich, susceptible to electrophilic attack and oxidative stress.

-

Pyridine (Acceptor): Electron-deficient, susceptible to nucleophilic attack and N-oxidation.

-

The Linkage: The C–C bond connecting the rings (typically C2–C2’ or C2–C3’) possesses partial double-bond character due to resonance, imparting a high barrier to rotation and significant thermal stability (often >300°C for the unfunctionalized core).

Critical Insight: The degradation profile is rarely governed by the cleavage of the biaryl bond. Instead, it is driven by ring-specific decomposition triggered by environmental stress (heat, oxygen, light).

Thermal Analysis Profile (TGA & DSC)

Thermal behavior must be characterized to define processing windows (e.g., melt extrusion, sterilization).

Quantitative Benchmarks

| Parameter | Typical Range | Significance |

| Melting Point ( | 120°C – 240°C | Highly dependent on crystal packing and substituents.[1] |

| Glass Transition ( | 50°C – 80°C | Relevant for amorphous dispersions; indicates molecular mobility. |

| Decomposition Onset ( | 280°C – 340°C | The "safe zone" limit. Degradation is usually radical-mediated beyond this point. |

| Volatiles ( | < 1.0% | Weight loss here indicates solvates/hydrates, not scaffold degradation. |

Interpretation of TGA/DSC Curves

-

Endotherm followed by Exotherm: A sharp endotherm (

) followed immediately by an exotherm often indicates melt decomposition . The compound melts and then immediately reacts (polymerizes or oxidizes). -

Stepwise Weight Loss (TGA):

-

Stage 1 (Low T): Loss of peripheral alkyl groups or decarboxylation (if acid groups are present).

-

Stage 2 (High T >400°C): Skeletal breakdown of the thiophene ring (sulfur extrusion).

-

Degradation Mechanisms

The degradation of pyridinylthiophenes follows three primary pathways. Understanding these allows for rational structural modification to improve stability.

Pathway A: Oxidative Desulfurization (Thiophene Ring)

The most critical vulnerability is the thiophene sulfur atom. Under oxidative thermal stress (e.g., heating in air), the sulfur atom undergoes oxidation to the sulfoxide and subsequently the sulfone .

-

Mechanism: The sulfone is non-aromatic and highly unstable. It typically undergoes a retro-cheletropic reaction, extruding

and leading to diene formation, polymerization, or ring destruction.

Pathway B: N-Oxidation (Pyridine Ring)

While less destructive than thiophene oxidation, the pyridine nitrogen can form N-oxides (

-

Impact: This changes the solubility and pKa profile drastically, potentially altering the drug's pharmacokinetic properties. This is often a photolytic or metabolic pathway but can occur thermally in the presence of peroxides.

Pathway C: Radical Scission (Pyrolysis)

At temperatures exceeding 400°C (inert atmosphere), the mechanism shifts to homolytic bond cleavage.

-

Products: Formation of HCN (from pyridine), acetylene derivatives, and elemental sulfur.

Visualization of Degradation Pathways

The following diagram illustrates the cascade of degradation events for a 2-(2-pyridinyl)thiophene core.

Caption: Figure 1: Primary degradation cascades for pyridinylthiophene. The red pathway (S-oxidation) represents the highest risk for structural failure under standard stability conditions.

Experimental Protocols for Stability Assessment

To validate the stability of a specific pyridinylthiophene derivative, the following workflow is recommended. This protocol integrates ICH Q1A (R2) guidelines with specific checks for heteroaromatic fragility.

Protocol A: Simultaneous TGA-DSC Screening

Objective: Determine

-

Sample Prep: 2–5 mg of dried powder in an alumina pan (crimped but vented).

-

Atmosphere: Run duplicate samples in Nitrogen (inert stability) and Air (oxidative stability).

-

Ramp: Heat from 30°C to 400°C at 10°C/min.

-

Analysis:

-

Divergence between

and Air curves typically begins around 200–250°C. -

If the Air onset is < 50°C lower than the

onset, the thiophene ring is highly susceptible to oxidative attack.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Isolate and identify specific degradants (N-oxides vs. Sulfones).

-

Solution Preparation: Dissolve compound in Acetonitrile/Water (1:1).

-

Stress Conditions:

-

Analysis (LC-MS):

-

Watch for +16 Da: Indicates N-oxide or S-oxide.

-

Watch for +32 Da: Indicates Sulfone (

). -

Watch for -32 Da (or similar): Indicates sulfur extrusion (rare in solution, common in melt).

-

Workflow Diagram

Caption: Figure 2: Integrated workflow for characterizing pyridinylthiophene stability, combining solid-state thermal physics with solution-phase chemical stress testing.

References

-

Vertex Pharmaceuticals. (2012). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC.

-

PerkinElmer. (2024).[4] Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. Application Note.

-

Royal Society of Chemistry. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. J. Chem. Soc., Perkin Trans.[5] 2.

-

American Chemical Society. (2016). Thiophene chemisorption and thermal decomposition on nickel(100) single-crystal surfaces. Langmuir.

-

National Institutes of Health. (2000). Degradation pathways of a peptide boronic acid derivative... major, initial degradation pathway was probably oxidative.[2][6] J Pharm Sci.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Dissolution Dynamics of 5-(Pyridin-2-yl)thiophene-2-carbonitrile in Organic Solvents: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 5-(Pyridin-2-yl)thiophene-2-carbonitrile (CAS: 1208081-57-5) is a highly conjugated, planar heterocyclic building block. Featuring a pyridine ring, a thiophene core, and a terminal nitrile group, it is increasingly utilized in the synthesis of organic semiconductors, OLED materials, and advanced pharmacological agents[1][2].

However, the processability of this molecule is fundamentally dictated by its solubility profile. Its rigid, planar architecture promotes strong intermolecular

Molecular Architecture and Solubility Thermodynamics

To understand the solubility of 5-(Pyridin-2-yl)thiophene-2-carbonitrile, we must analyze the causality between its structural features and solvent interactions:

-

The Thiophene Core (Dispersive Interactions): The electron-rich thiophene ring is highly lipophilic, favoring van der Waals interactions with non-polar or moderately polar solvents (e.g., toluene, chloroform)[2][3].

-

The Pyridine Ring (Hydrogen-Bond Acceptor): The basic nitrogen atom in the pyridine ring introduces a localized dipole and acts as a strong hydrogen-bond acceptor, enhancing solubility in protic and polar aprotic solvents[4].

-

The Nitrile Group (Strong Dipole): The

moiety is highly polar. It significantly increases the molecule's overall dipole moment, driving solubility in highly polar aprotic solvents like DMF and DMSO.

Hansen Solubility Parameters (HSP) Framework

The principle of "like dissolves like" can be quantified using the Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersive (

Empirical Solubility Data in Organic Solvents

While exact quantitative data for this specific CAS number can vary based on crystalline polymorphs, the following table summarizes the expected thermodynamic solubility ranges based on HSP calculations and empirical data from close structural analogues (e.g., thieno-thiophene carbonitriles and pyridine-thiophene derivatives)[2][3][4].

| Solvent Class | Specific Solvent | Polarity Index | Estimated Solubility (mg/mL at 25°C) | Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 50.0 (Highly Soluble) | Strong dipole-dipole alignment with the nitrile and pyridine groups. |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | > 40.0 (Highly Soluble) | Matches the |

| Halogenated | Chloroform (CHCl₃) | 4.1 | 15.0 - 25.0 (Soluble) | Excellent |

| Halogenated | Dichloromethane (DCM) | 3.1 | 10.0 - 20.0 (Soluble) | Good dispersive interaction, moderate volatility limits processing. |

| Aromatic | Toluene | 2.4 | 2.0 - 5.0 (Sparingly Soluble) | |

| Polar Protic | Methanol (MeOH) | 5.1 | < 1.0 (Slightly Soluble) | H-bonding with pyridine, but poor dispersive matching causes precipitation. |

| Aqueous | Water (pH 7.4 Buffer) | 10.2 | < 0.01 (Practically Insoluble) | High lipophilicity (iLOGP > 2.5) prevents aqueous solvation. |

Experimental Protocol: Thermodynamic Solubility Determination

To generate self-validating, highly accurate solubility data for formulation or synthesis, the Shake-Flask Method coupled with HPLC-UV is the industry gold standard[8][9]. The following protocol explains not just the steps, but the scientific causality behind them.

Step-by-Step Methodology

Step 1: Preparation of Oversaturated Suspensions

-

Action: Dispense 50 mg of 5-(Pyridin-2-yl)thiophene-2-carbonitrile into a 5 mL amber glass vial. Add 1 mL of the target organic solvent.

-

Causality: An excess of solid must be present to ensure the solution reaches true thermodynamic saturation rather than just kinetic dissolution[10]. Amber glass prevents potential photo-degradation of the conjugated system.

Step 2: Thermal Equilibration (The Shake-Flask Phase)

-

Action: Seal the vial and place it in a thermostatic shaker incubator at 25.0 ± 0.1 °C. Agitate at 400 rpm for 72 hours.

-

Causality: The planar nature of the molecule results in a high crystal lattice energy. A 72-hour equilibration period is strictly required to overcome this energy barrier and achieve a true dynamic equilibrium between the solid and solvated states[8].

Step 3: Phase Separation

-

Action: Remove the vial and centrifuge at 14,000 rpm for 10 minutes. Extract the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial.

-

Causality: Centrifugation compacts the undissolved solid, while PTFE filtration (chosen for its broad chemical compatibility) removes sub-micron particulates. Failing to remove these particulates will artificially inflate the UV absorbance readings, leading to false-positive solubility spikes[9].

Step 4: HPLC-UV Quantification

-

Action: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to fit within the linear range of the calibration curve. Analyze via isocratic HPLC-UV (e.g., C18 column, Acetonitrile/Water mobile phase, detecting at the

of the compound). -

Causality: HPLC-UV is prioritized over simple spectrophotometry because it simultaneously verifies the chemical stability of the compound. If the molecule degraded during the 72-hour shaking period, HPLC will separate the degradation products, preventing them from skewing the solubility calculation[10].

Workflow Visualization

Below is the logical workflow for the self-validating solubility determination protocol described above.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Applications in Synthesis and Formulation

Understanding this solubility profile directly impacts downstream R&D workflows:

-

Cross-Coupling Reactions: For Suzuki-Miyaura or Stille couplings involving this intermediate, mixed solvent systems like Toluene/DMF or THF/Water are recommended to balance the solubility of the organic substrate with the inorganic base.

-

Thin-Film Deposition: For organic electronics, halogenated solvents (Chloroform, Chlorobenzene) are ideal for spin-coating this molecule, as they provide sufficient solubility (10-20 mg/mL) while possessing optimal evaporation rates for uniform film morphology[3].

References

-

Krupa Prajapati et al. Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Mor. J. Chem. Retrieved from:[Link]

-

Ram Nayan Gautam et al. Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation. RSC Advances. Retrieved from:[Link]

-

Bio-Protocol. Determination of Thermodynamic Solubility. Retrieved from:[Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from:[Link]

-

Prof Steven Abbott. HSP Basics | Practical Solubility Science. Retrieved from:[Link]

-

ACS Omega. New Parameter Derived from the Hansen Solubility Parameter Used to Evaluate the Solubility of Asphaltene in Solvent. Retrieved from:[Link]

-

SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(iii), Ni(ii), Cu(ii), and Zn(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. scispace.com [scispace.com]

Discovery and Isolation of Novel Pyridinylthiophene Scaffolds: A Mechanistic and Methodological Guide

Executive Summary

Pyridinylthiophene scaffolds have emerged as privileged structures in modern medicinal chemistry. By fusing the hydrogen-bonding capacity of a pyridine ring with the lipophilic, electron-rich nature of a thiophene moiety, researchers have unlocked novel chemical spaces. Historically utilized in agrochemicals and broad-spectrum antimicrobials, this scaffold has recently gained critical attention in oncology and neurodegeneration. Most notably, N-pyridinylthiophene carboxamides (such as Compound 21) have been identified as potent, selective agents against malignant peripheral nerve sheath tumors (MPNSTs) and as highly effective β-secretase (BACE-1) inhibitors for Alzheimer's disease .

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between target biology and benchtop synthesis. Here, we dissect the unique prodrug mechanisms of these scaffolds and provide a self-validating, step-by-step methodology for their synthesis and isolation.

Target Biology & Mechanistic Rationale

A common pitfall in drug discovery is the optimization of a scaffold without a clear understanding of its molecular target. For years, the mechanism of action for pyridinylthiophene-based MPNST inhibitors remained elusive. However, recent genetic screening and metabolomic profiling have revealed a highly sophisticated prodrug mechanism .

Because the pyridinyl moiety shares structural homology with endogenous nicotinamide (Vitamin B3), these scaffolds effectively hijack the NAD+ salvage pathway.

-

Cellular Activation: The enzymes Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1) metabolize the pyridinylthiophene scaffold.

-

Active Metabolite Formation: This enzymatic cascade converts the inert prodrug into an unnatural adenine dinucleotide (AD) analog.

-

Target Inhibition: The resulting AD analog acts as a competitive inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme critical for de novo guanine nucleotide biosynthesis.

-

Phenotypic Outcome: The subsequent depletion of GTP leads to purine starvation, cell cycle arrest at the G1/S phase, and apoptosis in cancer cells .

Metabolic activation of pyridinylthiophene prodrugs via the NAD+ salvage pathway.

Quantitative Structure-Activity Relationship (SAR) Profiling

The versatility of the pyridinylthiophene core allows for extensive functionalization. By applying active substructure splicing, we can tune the scaffold for specific therapeutic targets. The table below summarizes the quantitative data for leading derivatives across different disease models.

| Compound Designation | Target / Disease Model | Potency (IC50 / EC50) | Key Structural Feature | Mechanistic Notes |

| Compound 21 (Cpd21) | MPNST (S462, SNF96.2 cells) | 439 nM – 1.41 µM | N-Pyridinylthiophene carboxamide | Prodrug; synergizes with PI3K inhibitor LY-294002. |

| Compound 9 | MPNST Xenografts | < 500 nM | Optimized Nicotinamide analog | Enhanced NAMPT affinity; profound IMPDH inhibition. |

| Derivative 21 (BACE-1) | Alzheimer's Disease (BACE-1) | ~15 nM | 2-fluoropyridinyl thiophene | High CNS penetration; binds Trp76 in the S2' pocket. |

| Benzothienylboronic Acid | Antimicrobial (E. Coli AmpC) | Potent Inhibitor | Boronic acid substitution | Overcomes β-lactamase microbial resistance. |

Strategic Synthesis & Isolation Workflows

To synthesize N-pyridinylthiophene carboxamides, we utilize a convergent amide coupling strategy. A critical failure point in this synthesis is the premature degradation of the acyl chloride intermediate. To circumvent this, we employ the Vilsmeier-Haack reagent generated in situ from catalytic DMF and oxalyl chloride . This ensures rapid activation under mild conditions, preserving the integrity of the heteroaromatic rings.

Protocol: Synthesis of N-(Thiophen-2-yl) Nicotinamide Scaffolds

Phase 1: Activation of the Nicotinic Acid Pharmacophore

-

Reagent Preparation: Suspend substituted nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Catalytic Initiation: Add a catalytic amount of N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, accelerating acyl chloride formation without requiring elevated temperatures.

-

Acylation: Proceed with the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Stir at room temperature until gas evolution (CO, CO₂) ceases.

-

Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Self-Validation Checkpoint: Confirm the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) via rapid ATR-FTIR before proceeding.

Phase 2: Amide Coupling and Substructure Splicing 5. Amine Preparation: Dissolve the substituted thiophen-2-amine (1.0 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM. Cool to 0 °C. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Failing to include TEA results in the protonation of the thiophene amine, quenching its nucleophilicity and halting the reaction. 6. Coupling: Slowly transfer the crude nicotinoyl chloride into the cooled amine solution. Stir for 4 hours, allowing the mixture to gradually warm to room temperature. 7. Reaction Monitoring: Self-Validation Checkpoint: Monitor the reaction via LC-MS. Proceed to isolation only when the[M+H]⁺ mass peak of the target scaffold is dominant and the starting amine peak is exhausted.

Step-by-step synthetic workflow for N-pyridinylthiophene carboxamide isolation.

Advanced Purification & Validation

Because both the starting materials and the final product contain highly coordinating heteroatoms, standard liquid-liquid extraction is often insufficient for achieving assay-grade purity.

-

Chromatographic Resolution: Following a standard aqueous NaHCO₃ quench and ethyl acetate extraction, purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Causality: The differing polarities of the unreacted, highly polar amine and the moderately polar amide product allow for clean baseline resolution.

-

Orthogonal Crystallization: Recrystallize the purified fractions from a hot ethanol/water mixture. This step effectively purges trace heavy metals or residual TEA-HCl salts.

-

Final Validation: Confirm >98% purity utilizing quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) prior to biological assaying.

Conclusion

The discovery and isolation of pyridinylthiophene scaffolds represent a masterclass in rational drug design and active substructure splicing. By understanding the metabolic fate of these molecules—specifically their reliance on the NAD+ salvage pathway to inhibit IMPDH—medicinal chemists can intelligently design next-generation derivatives. Adhering to the stringent, self-validating synthetic protocols outlined in this guide ensures the high-yield isolation of these critical therapeutic building blocks.

References

-

Title: Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers Source: ACS Chemical Biology URL: [Link]

Theoretical Calculations of Electronic Properties of Pyridinylthiophenes: A Computational Guide for Organic Electronics

Executive Summary

The rational design of organic semiconductors, particularly for Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells, relies heavily on the precise tuning of frontier molecular orbitals. Pyridinylthiophenes have emerged as highly versatile building blocks in this domain. By fusing the electron-rich nature of thiophene with the electron-deficient character of pyridine, researchers can create highly efficient, tunable push-pull systems.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. Here, we will dissect the causality behind the computational methodologies used to predict the electronic properties of pyridinylthiophenes. We will establish a self-validating computational protocol using Density Functional Theory (DFT) to calculate Frontier Molecular Orbitals (FMOs), excited-state dynamics, and charge transport reorganization energies.

Mechanistic Rationale: The Push-Pull Dynamics

To engineer highly efficient blue and white OLEDs, materials must possess a carefully calibrated bandgap and high charge carrier mobility. The pyridinylthiophene scaffold achieves this through an intrinsic intramolecular charge transfer (ICT) mechanism[1].

-

The Donor (Thiophene): The sulfur heteroatom in the thiophene ring contributes to a highly polarizable, electron-rich

-system. This effectively raises the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating hole injection. -

The Acceptor (Pyridine): The electronegative nitrogen atom in the pyridine ring withdraws electron density, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection.

When combined into a single conjugated constituent (e.g., the terfluorene hetero-analogue 3TTP)[1], the trade-off between raising the HOMO and lowering the LUMO results in a narrowed, precisely tunable bandgap. To predict these properties before physical synthesis, we must employ a rigorous DFT workflow.

The Computational Protocol: A Self-Validating System

The following step-by-step methodology outlines the industry-standard approach for calculating the electronic properties of pyridinylthiophene derivatives. Every step is designed to be self-validating, ensuring that the theoretical outputs translate reliably to experimental reality.

Step 3.1: Geometry Optimization & Frequency Validation

Objective: Determine the lowest-energy conformation of the molecule in its ground state (

-

Input Generation: Construct the 3D molecular structure of the pyridinylthiophene derivative.

-

Functional & Basis Set Selection: Execute the optimization using the B3LYP hybrid functional with Grimme’s D3 dispersion correction (B3LYP-D3). Pair this with the 6-311G(d,p) basis set.

-

Causality: The triple-zeta 6-311G basis set provides the necessary flexibility for the electron cloud. The addition of polarization functions (d,p) is non-negotiable here; they are critical for accurately modeling the expanded valence shell of the sulfur atom in thiophene and the lone pair on the pyridine nitrogen[2].

-

-

Self-Validation (Frequency Analysis): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.

-

Validation Rule: The calculation must yield zero imaginary frequencies (NImag = 0) . If an imaginary frequency is present, the geometry is trapped in a transition state (a saddle point) rather than a true local minimum. The structure must be perturbed along the imaginary mode and re-optimized.

-

Step 3.2: Frontier Molecular Orbital (FMO) Mapping

Objective: Extract the HOMO and LUMO energy levels to determine the theoretical bandgap (

-

Extract the orbital energies from the optimized checkpoint file.

-

Calculate the bandgap:

. -

Generate electron density isosurfaces (typically at an isovalue of 0.02 a.u.). For a successful pyridinylthiophene design, the HOMO density should localize predominantly over the thiophene moiety, while the LUMO should localize over the pyridine moiety, confirming the push-pull ICT character.

Step 3.3: Excited State Dynamics (TD-DFT)

Objective: Simulate UV-Vis absorption and emission spectra. Methodology:

-

Perform Time-Dependent DFT (TD-DFT) on the optimized ground-state geometry.

-

Functional Shift: Switch from B3LYP to a range-separated hybrid functional like CAM-B3LYP or M06-2X .

-

Causality: Standard B3LYP suffers from severe self-interaction error over long distances, causing it to drastically underestimate the energy of charge-transfer excitations. CAM-B3LYP corrects this long-range asymptotic behavior, providing accurate vertical excitation energies for push-pull systems.

-

Step 3.4: Charge Transport via the Four-Point Adiabatic Potential Method

Objective: Calculate the intramolecular reorganization energy (

- : Energy of the neutral molecule at the optimized neutral geometry.

- : Energy of the cation/anion at the optimized cation/anion geometry.

- : Energy of the cation/anion at the optimized neutral geometry.

- : Energy of the neutral molecule at the optimized cation/anion geometry.

The reorganization energy is the sum of two relaxation processes:

- (Relaxation of the charged state)

- (Relaxation of the neutral state)

-

Total

Figure 1: Self-validating computational workflow for evaluating pyridinylthiophene derivatives.

Figure 2: The Four-Point Adiabatic Potential Method for calculating Reorganization Energy.

Quantitative Data Presentation

To illustrate the efficacy of the pyridinylthiophene scaffold, Table 1 summarizes representative theoretical calculations (B3LYP/6-311G(d,p)) demonstrating how the fusion of pyridine and thiophene modulates electronic properties compared to their isolated parent structures.

Table 1: Comparative Electronic Properties and Reorganization Energies

| Compound | HOMO (eV) | LUMO (eV) | Bandgap ( | Hole Reorg. | Electron Reorg. |

| Pyridine (Reference) | -6.30 | -1.50 | 4.80 | 0.45 | 0.38 |

| Thiophene (Reference) | -5.60 | -0.50 | 5.10 | 0.32 | 0.41 |

| 2-(2-Pyridinyl)thiophene | -5.85 | -1.85 | 4.00 | 0.28 | 0.30 |

| 3TTP (Terfluorene-derivative) | -5.40 | -2.10 | 3.30 | 0.18 | 0.22 |

Data Interpretation: The isolated thiophene has a high HOMO (-5.60 eV), while isolated pyridine has a low LUMO (-1.50 eV). The conjugated 2-(2-Pyridinyl)thiophene successfully merges these traits, narrowing the bandgap to 4.00 eV. When extended into a larger conjugated system like 3TTP, the reorganization energies (

Conclusion

The theoretical calculation of pyridinylthiophenes requires a strict adherence to basis set selection and functional accuracy. By utilizing a self-validating DFT workflow—anchored by frequency checks and the four-point adiabatic potential method—researchers can accurately predict HOMO/LUMO trade-offs and charge transport efficiencies. This computational rigor acts as a critical filter, accelerating the discovery of high-performance materials for next-generation organic electronics.

References

- Wang, S.-A., Hung, W.-Y., Chen, Y.-H., & Wong, K.-T. (2012). "A novel heteroterfluorene for efficient blue and white OLEDs." Organic Electronics.

- Vaissier, V., Frost, J. M., Barnes, P. R. F., & Nelson, J. (2015). "Influence of Intermolecular Interactions on the Reorganization Energy of Charge Transfer between Surface-Attached Dye Molecules." The Journal of Physical Chemistry C.

- Coropceanu, V., Malagoli, M., da Silva Filho, D. A., Shen, N. E., & Brédas, J. L. (2002). "The Vibrational Reorganization Energy in Pentacene: Molecular Influences on Charge Transport." Journal of the American Chemical Society.

Sources

Methodological & Application

Application Note: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbonitrile via Suzuki-Miyaura Cross-Coupling

Abstract & Strategic Overview

The synthesis of 5-(pyridin-2-yl)thiophene-2-carbonitrile (CAS: 1208081-57-5) presents a classic challenge in medicinal chemistry: the cross-coupling of two electron-deficient heteroaryl systems. While the Suzuki-Miyaura protocol is the industry standard for biaryl bond formation, 2-pyridyl boronates are notoriously unstable due to rapid protodeboronation, and electron-deficient thiophene boronates suffer from sluggish transmetallation rates.

This guide provides two distinct protocols:

-

Protocol A (Recommended): Utilizes 2-Pyridyl MIDA boronate technology. This method employs a "slow-release" mechanism to maintain low concentrations of the unstable active boronic acid, significantly suppressing side reactions.

-

Protocol B (Traditional): Uses (5-cyanothiophen-2-yl)boronic acid with 2-bromopyridine . This route is cost-effective but requires strict control of pH and temperature to prevent catalyst poisoning and deboronation.

Retrosynthetic Analysis

The strategic disconnection focuses on the C–C bond between the thiophene C5 and Pyridine C2 positions.

Figure 1: Retrosynthetic disconnection strategy favoring the stable thiophene bromide electrophile.

Critical Mechanistic Insights

The "2-Pyridyl Problem"

2-Pyridyl boronic acids are exceptionally prone to protodeboronation . The basic conditions required for Suzuki coupling facilitate the formation of a pyridyl anion intermediate, which rapidly protonates to form pyridine, destroying the coupling partner before it enters the catalytic cycle [1].

Why Protocol A is Superior: By using N-Methyliminodiacetic acid (MIDA) boronates, the boron atom is sp3-hybridized and protected from base hydrolysis. Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This "slow-release" strategy prevents the accumulation of the unstable species [2].

Electronic Effects on Catalyst Choice

-

Electrophile (5-Bromothiophene-2-carbonitrile): The nitrile group is electron-withdrawing, activating the C-Br bond for facile oxidative addition .

-

Nucleophile (Boronate): Electron-poor heteroaryls transmetallate slowly. We utilize electron-rich phosphine ligands (e.g., SPhos , XPhos ) to facilitate the oxidative addition and stabilize the Pd(0) species, preventing catalyst precipitation [3].

Experimental Protocols

Protocol A: MIDA Boronate Slow-Release (High Reliability)

Reagents & Stoichiometry:

| Component | Role | Equiv. | Amount (1 mmol scale) |

| 5-Bromothiophene-2-carbonitrile | Electrophile | 1.0 | 188 mg |

| 2-Pyridyl MIDA Boronate | Nucleophile | 1.5 | 351 mg |

| Pd(OAc)₂ | Catalyst Precursor | 0.05 | 11.2 mg |

| SPhos | Ligand | 0.10 | 41 mg |

| K₃PO₄ | Base | 5.0 | 1.06 g |

| Dioxane / Water | Solvent System | 5:1 | 10 mL / 2 mL |

Step-by-Step Procedure:

-

Catalyst Pre-complexation: In a 20 mL vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of anhydrous dioxane. Stir at room temperature for 10 minutes to form the active Pd(0)-L species (solution turns yellow/orange).

-

Reaction Assembly: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromothiophene-2-carbonitrile, 2-pyridyl MIDA boronate, and K₃PO₄.

-

Solvent Addition: Add the remaining dioxane (8 mL) and degassed water (2 mL). Note: Degassing is critical. Sparge solvents with Argon for 20 mins prior to use.[1]

-

Initiation: Add the pre-complexed catalyst solution to the Schlenk flask via syringe.

-

Heating: Seal the flask and heat to 80°C in an oil bath. Stir vigorously (800 rpm).

-

Checkpoint: The MIDA boronate will slowly hydrolyze. The reaction typically requires 6–12 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 187/189).

-

-

Workup:

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0% → 30%).

-

Product: Yellow crystalline solid.

-

Protocol B: Traditional Boronic Acid (Cost-Optimized)

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

(5-Cyanothiophen-2-yl)boronic acid (1.2 equiv) [CAS: 305832-67-1]

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

DME (Dimethoxyethane)

Procedure:

-

Dissolve 2-bromopyridine and the boronic acid in DME (0.2 M).

-

Add Pd(PPh₃)₄ and stir for 5 mins under Argon.

-

Add degassed 2M Na₂CO₃.

-

Heat to reflux (85°C) for 16 hours.

-

Risk: If conversion stalls, add additional boronic acid (0.5 equiv) as it may have decomposed.

Workflow Visualization

Figure 2: Operational workflow for the MIDA-boronate coupling protocol.

Characterization & Troubleshooting

Expected Analytical Data

-

Appearance: Yellow to orange crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.65 (d, 1H, Py-H6), 7.80 (m, 2H, Py-H3, H4), 7.60 (d, 1H, Th-H3), 7.25 (m, 1H, Py-H5), 7.15 (d, 1H, Th-H4).

-

Note: The thiophene protons will show a characteristic doublet (J ~4.0 Hz).

-

-

MS (ESI): Calculated for C₁₀H₆N₂S [M+H]⁺: 187.03. Found: 187.1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or O₂ leak. | Ensure rigorous degassing. Switch to Pd₂(dba)₃/XPhos for higher activity. |

| Protodeboronation | Base concentration too high or temp too high. | Reduce temp to 60°C. Use Protocol A (MIDA) strictly. |

| Homocoupling (Bi-thiophene) | Oxidative coupling of boronate. | Reduce O₂ exposure. Ensure stoichiometry of boronate is 1.5 equiv. |

| Black Precipitate | "Pd Black" formation (catalyst death). | Increase ligand loading (L:Pd ratio 2:1 or 3:1). |

References

-

Knapp, D. M., et al. (2010). "MIDA Boronates: A Solution to the Instability of 2-Pyridyl Boronic Acids." Journal of the American Chemical Society. [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society. [Link]

Sources

Strategic Synthesis of Substituted Pyridine-Thiophene Scaffolds via Palladium-Catalyzed Cross-Coupling Reactions

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyridine and thiophene rings creates a privileged heterocyclic scaffold of immense interest in medicinal chemistry and materials science.[1][2][3] Thiophene-pyridine derivatives are integral to a multitude of pharmacologically active agents, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5] The electron-rich nature of the thiophene ring, combined with the hydrogen-bonding capabilities and polar characteristics of the pyridine moiety, allows for nuanced interactions with diverse biological targets.[1] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies for the synthesis of these valuable compounds, focusing on the underlying principles that govern reaction success and offering detailed, field-proven protocols.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have transformed the art of C-C and C-N bond formation, offering mild and efficient pathways to complex molecules.[6] These reactions universally proceed through a catalytic cycle involving a palladium(0) active species. Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization.

The generalized catalytic cycle consists of three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of an organohalide (e.g., a bromopyridine), forming a palladium(II) intermediate.[6][7]

-

Transmetalation: An organometallic coupling partner (e.g., a thiophene boronic acid or organostannane) transfers its organic group to the palladium(II) complex.[6][7]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst.[6][8]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, base, and solvent, which must be tailored to the specific substrates.[6]

Figure 2: General Experimental Workflow for Cross-Coupling.

Materials:

-

2-Bromopyridine (1.0 eq)

-

2-Thiopheneboronic acid (1.2 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq), finely ground

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine, 2-thiopheneboronic acid, Pd(dppf)Cl₂, and K₂CO₃ under ambient atmosphere.

-

Establish Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst. [9]3. Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 dioxane:water. [10]4. Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture typically turns dark brown or black. [11]5. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting starting material is consumed (typically 2-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Optimization & Yield Data (Suzuki-Miyaura)

The following table summarizes representative conditions for similar couplings.

| Pyridine Substrate | Thiophene Substrate | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10%) | Na₃PO₄ (3.0) | Dioxane | 100 | ~75 | [12][13] |

| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10%) | K₂CO₃ (2.0) | DME/H₂O | 80 | 70-80 | [14] |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2M aq) | DME/EtOH | 80 | >90 | [15] |

| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 (1%) | KF (3.0) | Dioxane | 110 | ~80 | [16] |

Application Protocol 2: Stille Coupling

Stille coupling offers an alternative when the corresponding boronic acids are unstable or difficult to access. It utilizes organostannanes, which are often air- and moisture-stable. [17]

Causality Behind Component Selection

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for Stille couplings. [17]It is a pre-formed Pd(0) source, simplifying the catalytic cycle initiation.

-

Solvent: Anhydrous, non-protic solvents like toluene or DMF are typically used to prevent side reactions. [17]* Additives: While not always necessary, additives like CsF or Cu(I) salts can sometimes accelerate the transmetalation step, particularly with less reactive stannanes.

Detailed Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)pyridine

This protocol details the coupling of 4-bromopyridine with 2-(tributylstannyl)thiophene.

Materials:

-

4-Bromopyridine hydrochloride (1.0 eq)

-

2-(Tributylstannyl)thiophene (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Anhydrous Toluene

-

Anhydrous triethylamine (to neutralize the hydrochloride salt)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, dissolve 4-bromopyridine hydrochloride in anhydrous toluene. Add triethylamine (1.1 eq) to liberate the free base.

-

Inert Atmosphere: Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add 2-(tributylstannyl)thiophene followed by Pd(PPh₃)₄.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir. Monitor the reaction by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. A common method to remove the tin byproducts is to add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. [17]The resulting tributyltin fluoride is a precipitate that can be removed by filtration through celite.

-

Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the residue by column chromatography.

Troubleshooting Common Issues

Palladium-catalyzed reactions, while powerful, can be sensitive. Below are common issues and strategies to resolve them.

| Problem | Potential Cause(s) | Troubleshooting Strategies |

| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen). [6] 2. Insufficiently degassed solvents/reagents. 3. Poor choice of ligand or base. [18] | 1. Ensure rigorous inert atmosphere techniques. 2. Use freshly prepared or purchased catalyst. 3. Screen different ligands (e.g., bulky, electron-rich ligands like SPhos, XPhos). [19] 4. Screen different bases (e.g., switch from K₂CO₃ to a stronger base like K₃PO₄). |

| Dehalogenation | The aryl halide is reduced to an arene instead of coupling. This is a common side reaction, especially with electron-rich halides or highly active catalysts. [18] | 1. Use a less active catalyst or lower the catalyst loading. 2. Lower the reaction temperature. [18] 3. Change the solvent; alcoholic solvents can sometimes be a source of hydrides. [18] |

| Homocoupling | Two molecules of the boronic acid (Suzuki) or organostannane (Stille) couple together. [6][9] | 1. Ensure thorough removal of oxygen. [9] 2. Use a slight excess of the halide partner. 3. Lower the reaction temperature. [6] |

| Difficulty Removing Tin Byproducts (Stille) | Tributyltin halides are often oily and co-elute with the product. | 1. Use the KF workup method described in the protocol. [17] 2. Wash the organic layer with 1M HCl to protonate any basic products and extract the tin compounds with a nonpolar solvent. |

Conclusion

The palladium-catalyzed synthesis of substituted pyridine-thiophene compounds is a robust and versatile strategy for accessing molecular architectures of high value in drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms—Suzuki-Miyaura, Stille, and others—empowers the researcher to make informed decisions regarding the selection of catalysts, ligands, and conditions. By employing the detailed protocols and troubleshooting guides presented herein, scientists can effectively navigate the synthesis of these important scaffolds, accelerating the development of novel chemical entities.

References

- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem. (n.d.).

- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2023, August 16).

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.).

- Stille Coupling - Organic Synthesis. (n.d.).

- Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate. (2025, August 7).

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem. (n.d.).

- Cross-Coupling Reactions Guide. (n.d.).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. (2018, November 18).

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).

- Thiophene based imino-pyridyl palladium(II) complexes : Synthesis, molecular structures and Heck coupling reactions - JYX. (n.d.).

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16).

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).

- Thiophene-Pyridine Derivatives as Potential Anti-proliferative and Anti-Inflammatory Apoptotic Agents: Synthesis, In Vitro Evaluation, Molecular Docking, and Dynamic Simulations | Request PDF - ResearchGate. (2026, February 13).

- Fused Heterocycle Compound of Pyridine: - Recent Advances in Bioactive Anti-Inflammatory Drug Discovery - Scribd. (n.d.).

- Thiophene based imino-pyridyl palladium(II) complexes: Synthesis, molecular structures and Heck coupling reactions - Lund University Research Portal. (2017, August 15).

- Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - MDPI. (2023, May 23).

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.).

- An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - Frontiers. (2021, September 7).

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene - Benchchem. (n.d.).

- THE STILLE REACTION, 38 YEARS LATER - CORE. (n.d.).

- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. (2026, January 7).

- the synthesis of some bipyridylacetylenes via the palladium-catalyzed coupling of acetylenes with 2,2′-dibromobipyridyl, and the single crystal X-ray structure of 6,6 - Scilit. (n.d.).

- Recent Progress on the Synthesis of Bipyridine Derivatives - Preprints.org. (2024, January 3).

- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).

- 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (n.d.).

- Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (2024, January 24).

- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G. (2022, July 8).

- Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity - Juniper Publishers. (2023, September 8).

- Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. (n.d.).

- Bipyridine‐palladium catalyst synthesis. | Download Scientific Diagram - ResearchGate. (n.d.).

- The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27).

- Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC. (n.d.).

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).

- Palladium(ii) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions - Dalton Transactions (RSC Publishing). (n.d.).

- Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions - Kobe University. (2008, February 4).

- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. (2024, December 13).

- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - Semantic Scholar. (2023, April 27).

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8).

- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - ResearchGate. (2025, July 11).

- Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed. (n.d.).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmcct.com [jmcct.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Application Note: 5-(Pyridin-2-yl)thiophene-2-carbonitrile in High-Performance Organic Field-Effect Transistors (OFETs)

Target Audience: Materials scientists, R&D researchers, and bio-electronic drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

Organic field-effect transistors (OFETs) require semiconducting active layers that exhibit high charge carrier mobility, tunable energy levels, and robust environmental stability. 5-(Pyridin-2-yl)thiophene-2-carbonitrile (CAS 1208081-57-5) is a highly specialized molecular building block designed to address these stringent requirements. By integrating an electron-rich thiophene core with strongly electron-withdrawing pyridine and carbonitrile moieties, this compound serves as an excellent precursor or dopant for n-type and ambipolar organic semiconductors [1]. This application note details the mechanistic rationale behind its use and provides self-validating protocols for OFET device fabrication.

Mechanistic Insights: Molecular Design and Causality

The performance of an OFET is fundamentally dictated by the molecular packing and the Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels of the active layer. As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen rather than just how to use it.

-

Thiophene Core (The Donor): Provides the necessary

-conjugation for efficient intermolecular orbital overlap. This facilitates rapid charge transport across the semiconductor channel [2]. -

Pyridine and Cyano Groups (The Acceptors): The introduction of a cyano (-CN) group and a pyridine ring exerts a strong inductive and mesomeric electron-withdrawing effect. Causality: This drastically lowers the LUMO energy level, which is a strict prerequisite for facilitating electron injection from standard metal electrodes (like Gold) and stabilizing the resulting radical anions against ambient oxygen and moisture [3].

-

Planarity and Packing: The linear, rigid nature of the cyano-thiophene-pyridine backbone promotes dense

stacking in the solid state. This ordered packing minimizes grain boundaries, thereby reducing charge scattering and trap states [4].

Structural causality of 5-(Pyridin-2-yl)thiophene-2-carbonitrile in OFET performance.

Quantitative Benchmarks (Data Presentation)